Methyl 5-iodo-1H-indazole-3-carboxylate
Overview
Description
Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 5-position and a carboxylate group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-iodo-1H-indazole-3-carboxylate are currently unknown . Indazole derivatives are known to have a wide range of medicinal applications, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate typically involves the iodination of a suitable indazole precursor. One common method is the reaction of 5-iodoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-indazole-3-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
Methyl 5-iodo-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-1H-indazole-5-carboxylate
- Methyl 5-fluoro-1H-indazole-6-carboxylate
- Methyl 4-bromo-1H-indazole-6-carboxylate
Uniqueness
Methyl 5-iodo-1H-indazole-3-carboxylate is unique due to the specific positioning of the iodine atom and carboxylate group, which can significantly influence its reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-iodo-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHIBWHDCGFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506974 | |
Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-47-6 | |
Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.